

Quantum Chemical Insights into Ethanimine Formation on Interstellar Ice: A Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the quantum chemical studies investigating the formation of **ethanimine** (CH_3CHNH), a prebiotic molecule, on interstellar ice mantles. Aimed at researchers, scientists, and professionals in drug development and astrochemistry, this document synthesizes key findings on reaction pathways, energetics, and computational methodologies.

Introduction

Ethanimine is a molecule of significant interest in the field of astrochemistry due to its potential role as a precursor to amino acids, such as α -alanine, through the Strecker synthesis.^[1] Its detection in the interstellar medium (ISM), specifically in the Sagittarius B2 north molecular cloud, has spurred theoretical investigations into its formation mechanisms under the harsh conditions of space.^[1] Computational quantum chemistry provides a powerful tool to explore these pathways at a molecular level, offering insights into reaction feasibility and kinetics that are often difficult to obtain through laboratory experiments alone. This guide focuses on the theoretical studies of **ethanimine** formation on water ice surfaces, a key environment for molecular complexity in the ISM.

Formation Pathways of Ethanimine on Interstellar Ice

Quantum chemical studies have primarily focused on a radical-molecule reaction pathway for the formation of **ethanimine** on interstellar ice.[1] This proposed mechanism involves the reaction of methylene (CH_2) with **methanimine** (CH_2NH), both of which are known interstellar molecules.[1] The calculations explore the reaction in the gas phase and on the surface of water ice clusters, which serve as a model for interstellar ice mantles.[1]

Reaction of Methylene (CH_2) with Methanimine (CH_2NH)

The primary studied pathway involves the addition of a methylene radical to **methanimine**. This reaction has been investigated for both the triplet ($^3\text{B}_1$) and singlet ($^1\text{A}_1$) electronic states of methylene.[1] The reaction leads to the formation of both the E and Z isomers of **ethanimine**. [1]

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Quantitative Data Summary

The following tables summarize the key quantitative data from the quantum chemical study by Singh et al. (2018). The calculations were performed using Density Functional Theory (DFT) at the B2PLYPD/6-311++G(2d,p) level of theory.[1] Energies are reported in kcal/mol, and rate constants are in cm^3s^{-1} .

Formation of E-Ethanimine from Triplet Methylene ($^3\text{B}_1$) + Methanimine

Number of Water Molecules (n)	Barrier Height (ΔE^\ddagger) (kcal/mol)	Enthalpy of Formation (ΔH) (kcal/mol)	Rate Constant (cm^3s^{-1})
0 (Gas Phase)	1.632	-103.602	4.937×10^{-11}
2	12.174	-97.954	5.083×10^{-19}
4	10.981	-93.499	6.636×10^{-18}
6	-	-104.104	-

Note: The gas phase reaction was also studied at the UMP2/aug-cc-pVTZ level, yielding a barrier height of 1.391 kcal/mol and an enthalpy of formation of -108.982 kcal/mol.[1]

Formation of E-Ethanimine from Singlet Methylene (1A_1) + Methanimine

Number of Water Molecules (n)	Barrier Height (ΔE^\ddagger) (kcal/mol)	Enthalpy of Formation (ΔH) (kcal/mol)	Rate Constant (cm^3s^{-1})
0 (Gas Phase)	-	-104.982	-
2	2.174	-97.954	5.083×10^{-12}
4	0.981	-93.499	6.636×10^{-13}
6	-	-103.853	-

Note: The reaction involving singlet methylene is more favorable due to a smaller entrance barrier. However, the much lower abundance of singlet methylene in the ISM suggests that the reaction with triplet methylene is the more significant contributor to the overall **ethanimine** abundance.[1]

Experimental and Computational Protocols

Quantum Chemical Calculations

The primary computational study on the formation of **ethanimine** on interstellar ice utilized the following protocol:[1]

- Software: Gaussian 09 program package.
- Method: Density Functional Theory (DFT) with the double-hybrid B2PLYP functional.
- Basis Set: 6-311++G(2d,p).
- Dispersion Correction: Empirical dispersion corrections were included to account for non-covalent interactions within the water ice model.
- Geometries: All reactant, transition state, and product geometries were optimized.

- Frequency Calculations: Analytical frequency calculations were performed at the same level of theory to characterize stationary points (minima and transition states).

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Interstellar Ice Model

The interstellar ice mantle was modeled using a cluster approach. This involves using a finite number of water molecules to represent the ice surface.[1] In the study by Singh et al. (2018), the number of water molecules (n) was varied (n = 2, 4, 6) to investigate the effect of the ice environment on the reaction energetics.

Discussion and Future Outlook

The quantum chemical studies to date suggest that the formation of **ethanimine** on interstellar ice via the reaction of methylene and **methanimine** is plausible, particularly in warmer regions of the ISM such as hot cores.[1] The presence of water ice significantly influences the reaction barriers and enthalpies.

It is noteworthy that alternative gas-phase formation routes have also been proposed and studied at a high level of theory. For instance, the reaction between the amidogen radical (NH) and the ethyl radical (C₂H₅) has been shown to produce **ethanimine**, although it is a minor channel compared to the formation of **methanimine** and a methyl radical.[2]

Future research in this area could explore:

- The use of larger and more sophisticated models of amorphous solid water to better represent the complex and disordered nature of interstellar ices.
- Investigation of other potential formation pathways for **ethanimine** on ice surfaces, possibly involving different precursor molecules.
- The role of energetic processing, such as UV irradiation and cosmic ray bombardment, on the chemistry of **ethanimine** and its precursors in interstellar ices.

A deeper understanding of the formation of **ethanimine** and other prebiotic molecules in interstellar environments is crucial for unraveling the origins of life's building blocks in the universe.

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